N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
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Overview
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Result of Action
Similarly, inhibition of lipoxygenase enzymes could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylmethyl intermediate, which is then reacted with 1H-pyrazol-4-yl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core structure but lacks the additional functional groups present in the target compound.
6-Acetyl-1,4-benzodioxane: Another derivative of benzodioxane with different substituents, leading to distinct chemical properties.
Uniqueness
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is unique due to its combination of a benzodioxin core with pyrazolyl and phenylacetamide groups.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-16(2)30-20-9-7-17(8-10-20)11-23(27)25-18-12-24-26(13-18)14-19-15-28-21-5-3-4-6-22(21)29-19/h3-10,12-13,16,19H,11,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIAMMWHUUVOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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